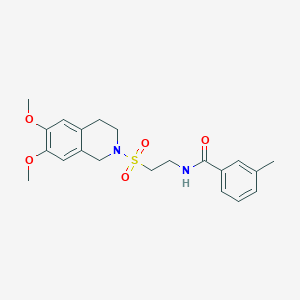
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide is a unique organic compound characterized by its intricate structure. This compound is notable for its complex isoquinoline core, appended with various functional groups that confer a wide range of chemical and biological activities.
作用机制
Target of action
The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines . Compounds of this class are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of action
1,2,3,4-tetrahydroisoquinolines often interact with various cellular targets, including enzymes and receptors, to exert their effects .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many 1,2,3,4-tetrahydroisoquinolines are known to interact with dopaminergic and serotonergic systems in the brain .
Pharmacokinetics
Many 1,2,3,4-tetrahydroisoquinolines are known to have good bioavailability and can cross the blood-brain barrier .
Result of action
Many 1,2,3,4-tetrahydroisoquinolines have neuroprotective effects and can modulate neurotransmitter systems .
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of Isoquinoline Core: The isoquinoline core can be synthesized via a Pomeranz-Fritsch reaction, involving the condensation of benzaldehyde derivatives with amino acetaldehyde diethyl acetal under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution, where methoxy groups are appended to the benzene ring using methyl iodide in the presence of a strong base like sodium hydride.
Sulfonylation: The sulfonyl group is added by reacting the compound with sulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the sulfonyl isoquinoline derivative with 3-methylbenzamide via a nucleophilic substitution reaction under mild conditions.
Industrial Production Methods
In industrial settings, this compound is typically produced via a continuous flow process to enhance yield and purity. This method involves:
Automated synthesis equipment to control reaction parameters precisely.
The use of high-purity reagents to minimize by-product formation.
化学反应分析
Types of Reactions
Oxidation: Under oxidative conditions, the compound can undergo transformations at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reductive reactions, especially in the presence of hydrogen and a palladium catalyst, can lead to the saturation of the isoquinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, which can be replaced with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)
Reduction: Hydrogen (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Methyl iodide (CH₃I)
Major Products Formed
Quinone derivatives: from oxidation
Hydrogenated isoquinoline derivatives: from reduction
Aminated or thiolated derivatives: from substitution
科学研究应用
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide finds applications in several fields:
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Acts as a precursor in the development of new organic materials.
Biology:
Employed in the study of isoquinoline alkaloids, which have significant biological activities.
Acts as a probe to study enzyme activities.
Medicine:
Potential therapeutic agent due to its bioactive isoquinoline core.
Studied for its anti-cancer and anti-inflammatory properties.
Industry:
Utilized in the manufacturing of dyes and pigments.
Serves as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar Compounds
Papaverine: Another isoquinoline derivative with vasodilatory properties.
Berberine: Known for its antibacterial and anti-inflammatory effects.
Noscapine: Used as a cough suppressant and investigated for anti-cancer properties.
Unique Features
The compound's unique sulfonyl group enhances its solubility and bioavailability.
Its specific molecular arrangement allows for selective targeting of enzymes and receptors.
Compared to similar compounds, N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide offers a unique blend of chemical stability and biological activity, making it a valuable asset in scientific research and industrial applications.
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-5-4-6-17(11-15)21(24)22-8-10-29(25,26)23-9-7-16-12-19(27-2)20(28-3)13-18(16)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNYYUOSSULMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2680655.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide](/img/structure/B2680656.png)
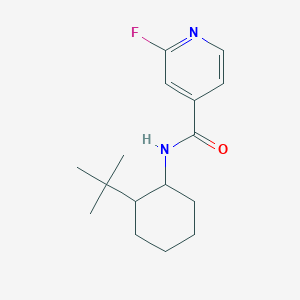
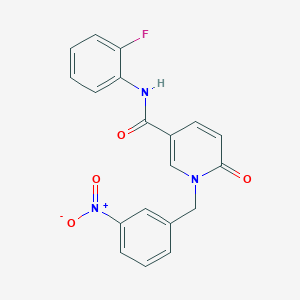
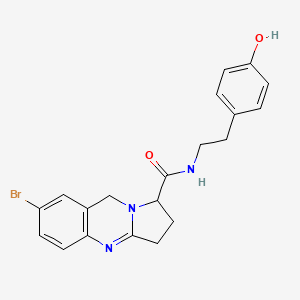
![4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680662.png)
![N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2680663.png)
![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)
![3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2680667.png)
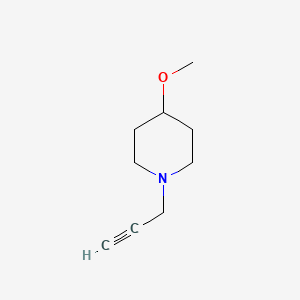
![5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci)](/img/structure/B2680671.png)
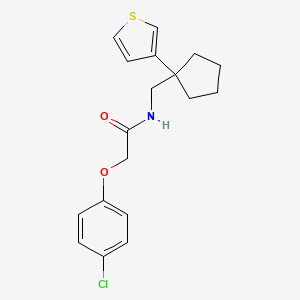
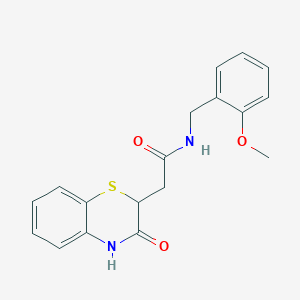
![1-(2-methoxypyridin-4-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-one](/img/structure/B2680677.png)
